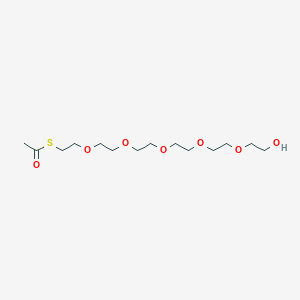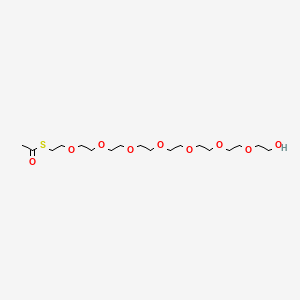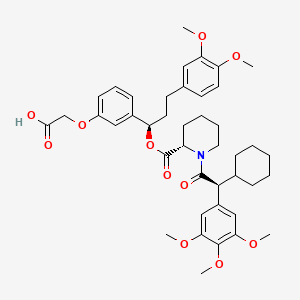
SB 772077B Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SB 772077B Dihydrochlorid: ist ein potenter Rho-assoziierter Kinase (ROCK)-Inhibitor. Es handelt sich um eine Aminofurazan-basierte Verbindung mit signifikanter inhibitorischer Aktivität gegen ROCK1 und ROCK2, mit IC50-Werten von 5,6 nM bzw. 6 nM . Diese Verbindung ist bekannt für ihre vasodilatorischen Eigenschaften, was sie zu einem wertvollen Werkzeug in der kardiovaskulären Forschung macht .
Wissenschaftliche Forschungsanwendungen
SB 772077B Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Kardiovaskuläre Forschung: Aufgrund seiner vasodilatorischen Eigenschaften wird es verwendet, um die Regulation des Blutdrucks und des Gefäßtonus zu untersuchen.
Krebsforschung: Als ROCK-Inhibitor wird es verwendet, um die Rolle der ROCK-Signalübertragung bei der Krebszellmigration und Metastasierung zu untersuchen.
Neurowissenschaften: Die Verbindung wird verwendet, um die Auswirkungen der ROCK-Hemmung auf das neuronale Wachstum und die Regeneration zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Hemmung der Aktivität von Rho-assoziierten Kinasen (ROCK1 und ROCK2). Diese Kinasen spielen eine entscheidende Rolle bei der Regulierung des Zytoskeletts, der Zellform und der Motilität. Durch Hemmung der ROCK-Aktivität induziert this compound Vasodilatation, senkt den Blutdruck und moduliert zelluläre Funktionen, die an Entzündungen und Krebsentwicklung beteiligt sind .
Wirkmechanismus
Target of Action
SB 772077B dihydrochloride is an aminofurazan-based Rho kinase (ROCK) inhibitor . It primarily targets ROCK1 and ROCK2 , with IC50 values of 5.6 nM and 6 nM respectively . ROCK1 and ROCK2 are serine/threonine kinases that play critical roles in various cellular processes such as cell motility, proliferation, and apoptosis.
Mode of Action
As a ROCK inhibitor, SB 772077B dihydrochloride binds to the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream targets . This inhibits the activity of ROCK1 and ROCK2, leading to changes in cell behavior.
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 affects several biochemical pathways. These kinases are involved in the regulation of actin cytoskeleton, cell adhesion, and motility through the phosphorylation of several substrates such as myosin light chain and LIM kinases . By inhibiting ROCK1 and ROCK2, SB 772077B dihydrochloride can affect these pathways and their downstream effects.
Pharmacokinetics
Its solubility in water and dmso suggests that it could be well-absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would require further investigation.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von SB 772077B Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Aminofurazankernes. Die wichtigsten Schritte umfassen:
Bildung des Aminofurazankernes: Dies beinhaltet die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen, um den Aminofurazanring zu bilden.
Anlagerung des Imidazopyridin-Moleküls: Der Aminofurazankern wird dann über eine Reihe von Kondensationsreaktionen mit einem Imidazopyridinderivat gekoppelt.
Endgültige Kupplung und Reinigung: Das Endprodukt wird durch Kupplung des Zwischenprodukts mit einem Pyrrolidinamin-Derivat gewonnen, gefolgt von der Reinigung, um die gewünschte Reinheit zu erreichen
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: SB 772077B Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Aminofurazan- und Imidazopyridin-Moleküls .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise nukleophile oder elektrophile Reagenzien unter milden bis mäßigen Bedingungen.
Oxidation und Reduktion: Weniger häufig, kann die Verbindung unter bestimmten Bedingungen Oxidations- oder Reduktionsreaktionen eingehen.
Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene Derivate mit modifizierten funktionellen Gruppen ergeben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit: this compound zeichnet sich durch seine hohe Potenz und Selektivität für ROCK1 und ROCK2 aus. Seine Aminofurazan-basierte Struktur bietet einzigartige pharmakokinetische Eigenschaften, was es zu einem wertvollen Werkzeug für Forschungsanwendungen macht .
Eigenschaften
IUPAC Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROPTGRSYJPJY-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











